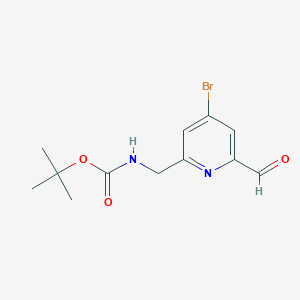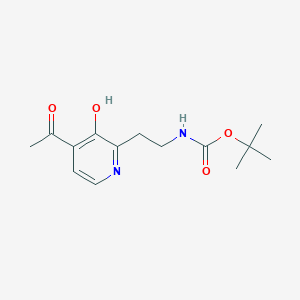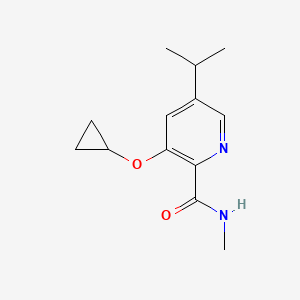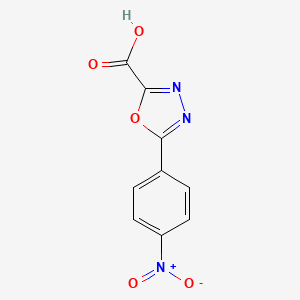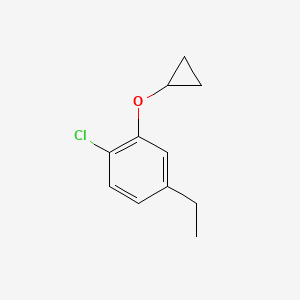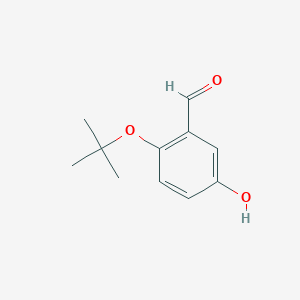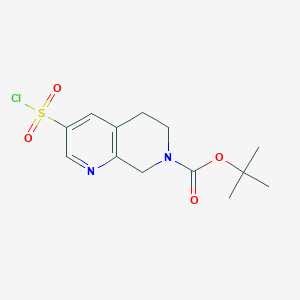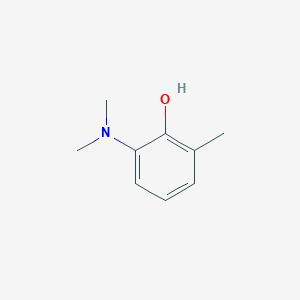
2-(Dimethylamino)-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-6-methylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydrogen atom in the ortho position relative to the hydroxyl group is replaced by a dimethylamino group, and the hydrogen atom in the para position is replaced by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-methylphenol typically involves the alkylation of 2-amino-6-methylphenol with dimethyl sulfate or methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acidic by-products formed during the reaction. The reaction conditions usually involve heating the reactants to a temperature of around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are fed into a reactor at a controlled rate. The reaction is carried out under optimized conditions to maximize yield and minimize the formation of by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenol derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(Dimethylamino)-6-methylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-6-methylphenol involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects through different pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)ethanol
- N,N-Dimethylaniline
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
2-(Dimethylamino)-6-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the properties of both a phenol and a tertiary amine, making it versatile for various applications.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-(dimethylamino)-6-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-7-5-4-6-8(9(7)11)10(2)3/h4-6,11H,1-3H3 |
Clé InChI |
YIPOZCUQAAQDJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




